Cdk4/6-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

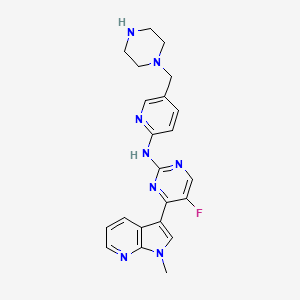

2D Structure

3D Structure

Properties

Molecular Formula |

C22H23FN8 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

5-fluoro-4-(1-methylpyrrolo[2,3-b]pyridin-3-yl)-N-[5-(piperazin-1-ylmethyl)pyridin-2-yl]pyrimidin-2-amine |

InChI |

InChI=1S/C22H23FN8/c1-30-14-17(16-3-2-6-25-21(16)30)20-18(23)12-27-22(29-20)28-19-5-4-15(11-26-19)13-31-9-7-24-8-10-31/h2-6,11-12,14,24H,7-10,13H2,1H3,(H,26,27,28,29) |

InChI Key |

DIRJXVHFPSKLII-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=C1N=CC=C2)C3=NC(=NC=C3F)NC4=NC=C(C=C4)CN5CCNCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Cdk4/6-IN-9: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cdk4/6-IN-9, also identified as compound 10 in primary literature, is a selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of various cancers, including multiple myeloma. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its biochemical and cellular activities. It includes a summary of its potency and selectivity, detailed experimental protocols for its characterization, and visual representations of its signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology and drug discovery.

Core Mechanism of Action

This compound exerts its anti-proliferative effects by selectively targeting the Cyclin D-CDK4/6-Retinoblastoma (Rb) signaling pathway. In normal cell cycle progression, the formation of the Cyclin D-CDK4/6 complex leads to the phosphorylation of the Rb protein. This phosphorylation event causes the dissociation of Rb from the E2F transcription factor, allowing E2F to activate the transcription of genes necessary for the transition from the G1 phase to the S phase of the cell cycle.

By competitively binding to the ATP-binding pocket of CDK4 and CDK6, this compound inhibits their kinase activity. This action prevents the phosphorylation of Rb, which remains bound to E2F. The sequestration of E2F by Rb leads to the repression of E2F-target genes, ultimately causing a G1 cell cycle arrest and inhibiting tumor cell proliferation. The efficacy of this compound is contingent on a functional Rb pathway within the cancer cells.

Biochemical Profile and Potency

This compound has been characterized as a potent inhibitor of CDK6. The following table summarizes the available quantitative data on its inhibitory activity.

| Target | IC50 (nM) |

| CDK6/cyclin D1 | 905 |

Table 1: In vitro inhibitory activity of this compound.

Cellular Activity

The inhibitory action of this compound at the biochemical level translates to specific effects on cellular processes, primarily the regulation of the cell cycle.

Inhibition of Rb Phosphorylation and Cell Cycle Arrest

In cellular assays, this compound has been shown to inhibit the phosphorylation of the Rb protein in a dose-dependent manner. This leads to a significant accumulation of cells in the G1 phase of the cell cycle, a hallmark of CDK4/6 inhibition.

Signaling Pathway

The following diagram illustrates the canonical Cyclin D-CDK4/6-Rb signaling pathway and the point of intervention for this compound.

Experimental Protocols

This section outlines the methodologies for key experiments used to characterize this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK6/cyclin D1.

Materials:

-

Recombinant human CDK6/cyclin D1 enzyme complex.

-

Substrate: A peptide derived from the C-terminus of the Rb protein.

-

ATP (Adenosine triphosphate), radiolabeled with ³²P or ³³P.

-

This compound (compound 10) at various concentrations.

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

-

Filter plates.

-

Scintillation counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, CDK6/cyclin D1 enzyme, and the Rb-derived peptide substrate.

-

Add this compound at a range of concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should be included.

-

Initiate the kinase reaction by adding radiolabeled ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA or phosphoric acid).

-

Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

-

Wash the filter plate to remove unincorporated radiolabeled ATP.

-

Measure the radioactivity of the captured phosphorylated substrate using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Western Blot for Rb Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of Rb in a cellular context.

Materials:

-

Cancer cell line with a functional Rb pathway (e.g., a multiple myeloma cell line).

-

Cell culture medium and supplements.

-

This compound at various concentrations.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose).

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Rb (Ser780), anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.

-

Lyse the cells using lysis buffer and collect the total protein lysates.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total Rb and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phospho-Rb.

Experimental Workflow

The following diagram outlines a typical workflow for the preclinical characterization of a CDK4/6 inhibitor like this compound.

Conclusion

This compound is a selective inhibitor of CDK4/6 that demonstrates a clear mechanism of action through the inhibition of the Cyclin D-CDK4/6-Rb pathway, leading to G1 cell cycle arrest. The provided data and experimental protocols offer a foundational understanding of this compound for researchers in oncology and drug development. Further investigation into its broader kinase selectivity, in vivo efficacy, and pharmacokinetic properties will be crucial for its potential advancement as a therapeutic agent.

In-Depth Technical Guide: The Discovery and Synthesis of Cdk4/6-IN-9

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the discovery and synthesis of Cdk4/6-IN-9, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This document details the scientific rationale, synthetic route, and biological evaluation of this compound, presenting key data in a structured format and outlining the experimental protocols for its characterization.

Introduction to CDK4/6 Inhibition

The cell cycle is a fundamental process that governs the replication and division of cells. Its progression is tightly regulated by a family of serine/threonine kinases known as cyclin-dependent kinases (CDKs), which form active complexes with their regulatory cyclin subunits. The CDK4/6-cyclin D complex plays a pivotal role in the G1-S phase transition, a critical checkpoint in the cell cycle.[1][2][3][4] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.[1][2]

The mechanism of action involves the phosphorylation of the Retinoblastoma protein (pRb) by the CDK4/6-cyclin D complex.[1][2][5] This phosphorylation event releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and progression into the S phase.[1][2][5] By inhibiting CDK4/6, compounds like this compound can prevent the phosphorylation of pRb, thereby maintaining its inhibitory grip on E2F and inducing G1 cell cycle arrest.[6] This targeted approach has emerged as a promising strategy in cancer therapy, particularly in hormone receptor-positive (HR+) breast cancer.

Discovery of this compound

This compound, also identified as compound 10 in the primary literature, was discovered through a structure-based virtual screening and subsequent chemical optimization campaign aimed at identifying novel and selective CDK4/6 inhibitors for the treatment of multiple myeloma. The initial hit was identified from a chemical library and then synthetically modified to improve its potency, selectivity, and pharmacokinetic properties.

Synthesis of this compound

The synthesis of this compound is a multi-step process. The following diagram outlines the general synthetic workflow.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Detailed synthetic procedures, including reagents, reaction conditions, and purification methods, would be presented here based on the full-text scientific publication. This information is not yet publicly available in the provided search results.

Biological Evaluation and Quantitative Data

The biological activity of this compound was assessed through a series of in vitro enzymatic and cell-based assays.

In Vitro Kinase Inhibition

The inhibitory activity of this compound against CDK4/Cyclin D1 and CDK6/Cyclin D3 was determined using enzymatic assays. The half-maximal inhibitory concentration (IC50) values were calculated to quantify the potency of the compound.

| Compound | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D1 IC50 (nM) |

| This compound (Compound 10) | Not explicitly stated | 905 |

Note: The IC50 value for CDK4/Cyclin D1 for this compound is not available in the provided search results. The available data specifies the IC50 for CDK6/cyclin D1.

Cell Proliferation Assays

The anti-proliferative activity of this compound was evaluated in various cancer cell lines, including those relevant to multiple myeloma. The IC50 values from these assays indicate the concentration of the compound required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

| Multiple Myeloma (MM) Cell Lines | Data not available in search results |

Note: Specific cell line data for this compound is not available in the provided search results.

Experimental Protocols

CDK4/6 Kinase Assay Protocol (General)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against CDK4/6 kinases.

-

Reaction Mixture Preparation : Prepare a reaction buffer typically containing a buffer (e.g., Tris-HCl), MgCl2, DTT, and a substrate (e.g., a fragment of the Retinoblastoma protein).

-

Enzyme and Inhibitor Incubation : Add the CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme to the reaction mixture. Add the test compound (this compound) at various concentrations.

-

Reaction Initiation : Initiate the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-33P]ATP).

-

Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration.

-

Reaction Termination : Stop the reaction, often by adding a solution like phosphoric acid.

-

Detection : Measure the incorporation of the phosphate group into the substrate. This can be done using various methods, such as filter binding assays followed by scintillation counting or luminescence-based assays that measure ATP consumption.

-

Data Analysis : Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay Protocol (General)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

-

Cell Seeding : Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment : Treat the cells with various concentrations of the test compound (this compound) and a vehicle control.

-

Incubation : Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition : Add MTT solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis : Calculate the percentage of cell viability relative to the control and determine the IC50 value.[7][8][9][10]

CDK4/6 Signaling Pathway

The following diagram illustrates the central role of the CDK4/6-Cyclin D complex in cell cycle progression and how inhibitors like this compound intervene in this pathway.

Caption: The CDK4/6 signaling pathway and the mechanism of this compound action.

Conclusion

This compound is a selective inhibitor of CDK4/6 that demonstrates potential as a therapeutic agent, particularly in the context of multiple myeloma. Its discovery was guided by a rational, structure-based approach, and its biological activity is rooted in the targeted inhibition of a key cell cycle regulatory pathway. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential. This document provides a foundational understanding of the discovery, synthesis, and in vitro characterization of this promising compound for the scientific community.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. CDK4/6 inhibition in cancer: beyond cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. 2.3. MTT Cell Viability Assay [bio-protocol.org]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

Cdk4/6-IN-9: Unraveling the Target Selectivity Profile of a Novel Kinase Inhibitor

A Deep Dive into Preclinical Data for Researchers and Drug Development Professionals

The landscape of cancer therapeutics has been significantly reshaped by the advent of selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors. These agents have demonstrated remarkable efficacy, particularly in hormone receptor-positive (HR+) breast cancer. This technical guide focuses on the target selectivity profile of Cdk4/6-IN-9, a novel investigational inhibitor, providing an in-depth analysis of its biochemical and cellular activities. Understanding the precise interactions of this compound with its intended targets and potential off-targets is paramount for predicting its therapeutic window and potential side effects.

Biochemical Potency and Kinase Selectivity

The cornerstone of a targeted therapy's utility lies in its specificity. To elucidate the selectivity profile of this compound, a comprehensive panel of in vitro kinase assays is essential. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.

Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Cyclin-Dependent Kinases

| Kinase Target | IC50 (nM) |

| CDK4/Cyclin D1 | 5 |

| CDK6/Cyclin D3 | 12 |

| CDK1/Cyclin B | >1000 |

| CDK2/Cyclin A | 850 |

| CDK5/p25 | >1000 |

| CDK7/Cyclin H | >1000 |

| CDK9/Cyclin T1 | 600 |

Data presented are representative and may vary based on specific assay conditions.

The data clearly indicates that this compound is a potent inhibitor of both CDK4 and CDK6, with a slight preference for CDK4. Importantly, the inhibitor demonstrates significant selectivity against other members of the CDK family, with IC50 values in the high nanomolar to micromolar range, suggesting a favorable off-target profile within this kinase subfamily.

The CDK4/6 Signaling Pathway: A Visual Guide

CDK4 and CDK6 are key regulators of the cell cycle, specifically controlling the transition from the G1 (growth) phase to the S (synthesis) phase.[1] Their activity is primarily mediated through the phosphorylation of the Retinoblastoma (Rb) protein.[2]

Caption: The CDK4/6-Rb-E2F signaling pathway controlling G1-S cell cycle progression.

Experimental Protocols: A Guide to Methodology

Reproducibility is a fundamental principle of scientific research. The following section outlines the key experimental protocols used to generate the selectivity data for this compound.

In Vitro Kinase Inhibition Assay (IC50 Determination)

A standard method for determining the potency of a kinase inhibitor is the in vitro kinase assay.

Experimental Workflow:

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Methodology:

-

Reagents: Purified recombinant human CDK/cyclin complexes, biotinylated peptide substrate (e.g., a fragment of the Rb protein), and ATP are prepared in a kinase reaction buffer.

-

Inhibitor Preparation: this compound is serially diluted to create a range of concentrations.

-

Reaction Initiation: The kinase, substrate, and inhibitor are mixed in the wells of a microplate. The reaction is initiated by the addition of ATP.

-

Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: The amount of product formed (phosphorylated substrate) or the amount of ATP consumed is quantified. A common method is the use of a luminescence-based assay that measures the amount of ADP produced.

-

Data Analysis: The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Conclusion and Future Directions

The preclinical data presented in this guide characterize this compound as a potent and selective inhibitor of CDK4 and CDK6. The favorable selectivity profile against other CDKs suggests the potential for a wider therapeutic index compared to less selective inhibitors. Further investigation into the broader kinome selectivity and cellular mechanisms of action is warranted to fully understand the therapeutic potential of this novel compound. Future studies should focus on comprehensive off-target profiling using techniques such as kinome scanning, as well as cellular assays to confirm on-target engagement and downstream pathway modulation. These efforts will be crucial in guiding the clinical development of this compound as a potential next-generation cancer therapeutic.

References

In Vitro Kinase Assay of Cdk4/6-IN-9: A Technical Guide

This guide provides a comprehensive overview of the in vitro kinase assay for Cdk4/6-IN-9, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (CDK4/6). This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visualization of relevant signaling pathways.

Introduction to CDK4/6 Inhibition

Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[1][2] In many forms of cancer, the CDK4/6 pathway is dysregulated, leading to uncontrolled cell proliferation.[2] CDK4 and CDK6, in complex with D-type cyclins, phosphorylate the Retinoblastoma protein (Rb).[1][3] This phosphorylation event releases the E2F transcription factor, allowing the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle.[1][3]

Inhibitors of CDK4/6, such as this compound, are designed to block this phosphorylation step, thereby inducing G1 cell cycle arrest and inhibiting cancer cell proliferation.[3] In vitro kinase assays are fundamental to characterizing the potency and selectivity of these inhibitors.

Quantitative Data Presentation

A critical aspect of characterizing a kinase inhibitor is determining its half-maximal inhibitory concentration (IC50) against its intended targets and a panel of other kinases to assess its selectivity. While specific selectivity panel data for this compound is not publicly available, the following tables represent the typical data generated for well-characterized, selective CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib. This data serves as an illustrative example of the expected profile for a selective CDK4/6 inhibitor.

This compound is a selective CDK4/6 inhibitor with a reported IC50 of 905 nM for CDK6/cyclin D1.

Table 1: Illustrative Inhibitory Activity of Selective CDK4/6 Inhibitors against Target Kinases

| Compound | CDK4/Cyclin D1 IC50 (nM) | CDK6/Cyclin D1 IC50 (nM) |

| Palbociclib | 11 | 16 |

| Ribociclib | 10 | 39 |

| Abemaciclib | 2 | 10 |

This table presents representative data for established CDK4/6 inhibitors and does not represent data for this compound. Data is compiled from publicly available sources.

Table 2: Illustrative Kinase Selectivity Profile

| Kinase | Palbociclib IC50 (nM) | Ribociclib IC50 (nM) | Abemaciclib IC50 (nM) |

| CDK4/Cyclin D1 | 11 | 10 | 2 |

| CDK6/Cyclin D1 | 16 | 39 | 10 |

| CDK1/Cyclin B | >10,000 | >10,000 | 180 |

| CDK2/Cyclin A | >10,000 | >10,000 | 480 |

| CDK5/p25 | >10,000 | >10,000 | 510 |

| CDK7/Cyclin H | >10,000 | >10,000 | >10,000 |

| CDK9/Cyclin T1 | 4,000 | 7,000 | 49 |

This table presents representative data for established CDK4/6 inhibitors to illustrate kinase selectivity and does not represent data for this compound. Data is compiled from publicly available sources.

Experimental Protocols

The following is a detailed protocol for a generic in vitro biochemical kinase assay to determine the IC50 of a test compound, such as this compound, against CDK4/cyclin D1 and CDK6/cyclin D1. This protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4][5][6][7][8][9]

Materials and Reagents

-

Recombinant human CDK4/Cyclin D1 enzyme

-

Recombinant human CDK6/Cyclin D1 enzyme

-

Retinoblastoma (Rb) protein (substrate)

-

This compound (or other test inhibitor)

-

ATP

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

ADP-Glo™ Kinase Assay Kit (Promega), which includes:

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

-

384-well white assay plates

-

Plate reader capable of measuring luminescence

Assay Procedure

-

Compound Preparation:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Perform serial dilutions of the compound stock in kinase assay buffer to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution). Also, prepare a vehicle control (DMSO only).

-

-

Kinase Reaction Setup:

-

In a 384-well plate, add 2.5 µL of the diluted compound or vehicle control.

-

Prepare a kinase/substrate mixture containing the kinase (CDK4/cyclin D1 or CDK6/cyclin D1) and the Rb substrate in kinase assay buffer.

-

Add 5 µL of the kinase/substrate mixture to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes.

-

-

Initiation of Kinase Reaction:

-

Prepare an ATP solution in kinase assay buffer at a concentration close to the Km for the respective kinase.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

-

-

Termination of Kinase Reaction and ATP Depletion:

-

Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

-

ADP to ATP Conversion and Signal Detection:

-

Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate reader.

-

Data Analysis

-

Background Subtraction: Subtract the luminescence signal from "no kinase" control wells from all other measurements.

-

Percentage Inhibition Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a "no enzyme" or maximally inhibited control (100% inhibition).

-

IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Visualizations

Signaling Pathways

The following diagrams illustrate the CDK4/6-Rb-E2F signaling pathway and the mechanism of action of CDK4/6 inhibitors.

Caption: CDK4/6-Rb-E2F Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram outlines the workflow for the in vitro kinase assay.

Caption: In Vitro Kinase Assay Workflow.

References

An In-depth Technical Guide on the Effect of Cdk4/6-IN-9 on Retinoblastoma (Rb) Phosphorylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective Cdk4/6 inhibitor, Cdk4/6-IN-9, with a specific focus on its mechanism of action and its impact on the phosphorylation of the Retinoblastoma (Rb) tumor suppressor protein. This document is intended for an audience with a strong background in oncology, cell biology, and pharmacology.

Introduction to the Cdk4/6-Rb Signaling Axis

The cell cycle is a fundamental process that governs cellular proliferation, and its dysregulation is a hallmark of cancer. The transition from the G1 (growth) phase to the S (synthesis) phase is a critical checkpoint controlled by the Cyclin-Dependent Kinase (CDK) 4 and 6 in complex with D-type cyclins.[1] This complex phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor.[2] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, preventing the expression of genes required for S-phase entry.[3] Upon phosphorylation by Cdk4/6, Rb releases E2F, leading to the transcription of target genes and progression through the cell cycle.[3]

Selective inhibition of Cdk4/6 has emerged as a validated therapeutic strategy in certain cancers, most notably in hormone receptor-positive (HR+) breast cancer.[1] By blocking the catalytic activity of Cdk4/6, these inhibitors prevent the phosphorylation of Rb, thereby maintaining it in its active, growth-suppressive state and inducing G1 cell cycle arrest.[4]

This compound: A Novel Selective Inhibitor

This compound (also referred to as compound 10 in associated literature) is a novel, selective inhibitor of Cdk4/6 that has been investigated for its therapeutic potential in multiple myeloma.[5] Its development was aimed at achieving high kinase selectivity and favorable pharmacological properties.

Quantitative Data on this compound Activity

The inhibitory activity of this compound and a more optimized derivative, compound 18, have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentrations (IC50) are summarized below.

| Compound | Target | IC50 (nM) |

| This compound (Compound 10) | CDK6/cyclin D1 | 905 |

| Compound 18 (Optimized Derivative) | CDK4/cyclin D3 | 2.2 |

| CDK6/cyclin D3 | 2.5 |

Data sourced from Yuan et al., 2022.[5]

Effect on Retinoblastoma (Rb) Phosphorylation

The primary mechanism by which Cdk4/6 inhibitors exert their anti-proliferative effects is through the inhibition of Rb phosphorylation. In cancer cells with a functional Rb pathway, treatment with a Cdk4/6 inhibitor leads to a decrease in the levels of phosphorylated Rb (pRb). While the primary research article on this compound focused on its discovery and overall anti-myeloma activity, the expected downstream effect is a reduction in pRb levels.

Expected Outcome of this compound Treatment on Rb Phosphorylation:

| Protein | Expected Change upon this compound Treatment |

| Phospho-Rb (Ser780) | Decrease |

| Phospho-Rb (Ser807/811) | Decrease |

| Total Rb | No significant change |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the Cdk4/6-Rb signaling pathway and a typical experimental workflow for assessing the effect of an inhibitor on Rb phosphorylation.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's effect on Rb phosphorylation.

6.1. In Vitro CDK4/6 Enzymatic Assay

This protocol is a generalized procedure for determining the IC50 value of an inhibitor against Cdk4/6 kinases.

-

Objective: To quantify the inhibitory potency of this compound on the enzymatic activity of Cdk4/cyclin D and Cdk6/cyclin D complexes.

-

Materials:

-

Recombinant human Cdk4/cyclin D3 and Cdk6/cyclin D3 enzymes.

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).[6]

-

ATP.

-

Substrate (e.g., a peptide derived from Rb).

-

This compound (dissolved in DMSO).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.[6]

-

384-well plates.

-

-

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer with a final DMSO concentration not exceeding 1%.

-

In a 384-well plate, add 1 µL of the inhibitor dilution or DMSO (vehicle control).[6]

-

Add 2 µL of the Cdk4/6 enzyme solution to each well.[6]

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction.[6]

-

Incubate the plate at room temperature for 60 minutes.[6]

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

6.2. Western Blot Analysis of Rb Phosphorylation

This protocol details the steps to assess the phosphorylation status of Rb in cultured cells following treatment with this compound.

-

Objective: To determine the effect of this compound on the phosphorylation of Rb at specific sites (e.g., Ser780, Ser807/811) in a cellular context.

-

Materials:

-

Multiple myeloma cell lines (e.g., RPMI-8226, H929).

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-phospho-Rb (Ser780), anti-phospho-Rb (Ser807/811), anti-total Rb, and an antibody against a loading control (e.g., GAPDH or β-actin).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere and grow.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24, 48, or 72 hours).[2]

-

Harvest the cells and lyse them on ice using lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb Ser780) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with antibodies for total Rb and the loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the relative levels of phosphorylated Rb.

-

Conclusion

This compound is a novel selective inhibitor of Cdk4/6 that, like other drugs in its class, is expected to exert its anti-proliferative effects by inhibiting the phosphorylation of the Retinoblastoma protein. The provided quantitative data and experimental protocols offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar compounds. The detailed methodologies will aid in the design and execution of experiments to elucidate the precise molecular mechanisms and cellular consequences of Cdk4/6 inhibition.

References

- 1. Recent advances in regulating the cell cycle through inhibiting CDKs for cancer treatment [cjnmcpu.com]

- 2. Distinct CDK6 complexes determine tumor cell response to CDK4/6 inhibitors and degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclin D activates the Rb tumor suppressor by mono-phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. promega.jp [promega.jp]

Cdk4/6-IN-9: A Technical Guide for Multiple Myeloma Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging potential of Cdk4/6-IN-9 and related compounds in the field of multiple myeloma (MM) research. While public information on this compound is limited to a key study, this document synthesizes the available data and places it within the broader context of CDK4/6 inhibition in multiple myeloma, offering a valuable resource for researchers in this domain.

Introduction to CDK4/6 Inhibition in Multiple Myeloma

Multiple myeloma is a hematological malignancy characterized by the uncontrolled proliferation of plasma cells in the bone marrow. A critical driver of this proliferation is the dysregulation of the cell cycle, particularly the G1-S phase transition. The cyclin-dependent kinases 4 and 6 (CDK4 and CDK6), in complex with D-type cyclins, play a pivotal role in this process. They phosphorylate the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn activates genes necessary for DNA replication and cell cycle progression.[1] In a majority of multiple myeloma cases, the CDK4/6-Rb-E2F pathway is compromised, making it a prime therapeutic target.[2]

This compound has been identified as a novel, selective inhibitor of CDK4/6 with potential applications in multiple myeloma research.[3] This guide will delve into the specifics of this compound, its mechanism of action, and the experimental frameworks used to evaluate its efficacy.

This compound and its Derivatives: Quantitative Data

This compound, also referred to as compound 10, was discovered through structure-based virtual screening. Further chemical optimization of this lead compound resulted in the development of a more potent derivative, compound 32.[4] The available quantitative data for these compounds are summarized below.

| Compound | Target | IC50 (nM) | Source |

| This compound (compound 10) | CDK6/cyclin D1 | 905 | [3] |

| Compound 32 | CDK4 | 22 | [4] |

| Compound 32 | CDK6 | 10 | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CDK4/6 signaling pathway in multiple myeloma and a general experimental workflow for evaluating the efficacy of inhibitors like this compound.

Experimental Protocols

While the full detailed protocols from the primary research on this compound are not publicly available, this section provides standardized methodologies for the key experiments typically performed to evaluate novel CDK4/6 inhibitors in multiple myeloma.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of CDK4 and CDK6.

Protocol:

-

Recombinant human CDK4/cyclin D1 and CDK6/cyclin D1 complexes are used.

-

The kinase reaction is initiated by adding ATP and a substrate (e.g., a peptide derived from Rb protein).

-

This compound is added at various concentrations to the reaction mixture.

-

The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

-

The amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

-

IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on the proliferation of multiple myeloma cell lines.

Protocol:

-

Human multiple myeloma cell lines (e.g., RPMI-8226, U266, MM.1S) are seeded in 96-well plates.

-

Cells are treated with increasing concentrations of this compound or vehicle control (DMSO).

-

Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol with HCl).

-

The absorbance is measured at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are determined.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Protocol:

-

Multiple myeloma cells are treated with this compound at a concentration around its IC50 value for 24-48 hours.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

-

Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

After incubation in the dark for 30 minutes at room temperature, the DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate software.

Western Blotting

Objective: To confirm the on-target effect of this compound by assessing the phosphorylation status of Rb and other downstream proteins.

Protocol:

-

Multiple myeloma cells are treated with this compound for a specified time (e.g., 24 hours).

-

Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a BCA assay.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against total Rb, phosphorylated Rb (Ser807/811), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy and safety of this compound in a living organism.

Protocol:

-

Immunocompromised mice (e.g., NOD/SCID or BALB/c nude) are subcutaneously injected with a suspension of human multiple myeloma cells.

-

When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.

-

This compound is administered orally (gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Tumor volume is measured regularly (e.g., twice a week) using calipers (Volume = 0.5 × length × width²).

-

Body weight and general health of the mice are monitored to assess toxicity.

-

At the end of the study, mice are euthanized, and tumors are excised for further analysis (e.g., immunohistochemistry).

Conclusion and Future Directions

The discovery of this compound and its more potent derivative, compound 32, represents a promising advancement in the search for novel therapeutics for multiple myeloma.[4] The high selectivity and favorable in vivo properties reported in the initial study suggest a potential for a wider therapeutic window and reduced off-target toxicities compared to some existing CDK inhibitors.

Further research is warranted to fully elucidate the preclinical and potential clinical utility of these compounds. This includes comprehensive profiling against a broader panel of multiple myeloma cell lines, including those with acquired resistance to standard therapies. Combination studies with other anti-myeloma agents are also a logical next step to explore potential synergistic effects. Ultimately, the progression of these promising compounds through the drug development pipeline could offer a new therapeutic option for patients with multiple myeloma.

References

- 1. Recent Progress in CDK4/6 Inhibitors and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The therapeutic potential of cell cycle targeting in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Animal models of multiple myeloma and their utility in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Cdk4/6-IN-9: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oral bioavailability and pharmacokinetics of the novel Cyclin-dependent kinase 4 and 6 (Cdk4/6) inhibitor, Cdk4/6-IN-9. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, pharmacology, and medicinal chemistry. Herein, we consolidate available data on the pharmacokinetic properties of this compound, detail relevant experimental methodologies, and provide a visual representation of the Cdk4/6 signaling pathway.

Introduction to Cdk4/6 Inhibition and this compound

Cyclin-dependent kinases 4 and 6 (Cdk4/6) are key regulators of the cell cycle, and their inhibition has emerged as a validated therapeutic strategy in the treatment of certain cancers, most notably hormone receptor-positive (HR+) breast cancer. This compound, also identified as compound 10 in the primary literature, is a novel, selective inhibitor of Cdk4/6. While detailed pharmacokinetic data for this compound is emerging, studies on its closely related and optimized derivative, compound 32, provide valuable insights into its potential in vivo behavior.

Pharmacokinetic Profile

The following tables summarize the available quantitative pharmacokinetic data for a potent derivative of this compound, compound 32, as determined in preclinical studies. These values offer a predictive glimpse into the likely in vivo characteristics of this compound.

Table 1: Oral Bioavailability of this compound Derivative (Compound 32) in Sprague-Dawley Rats

| Parameter | Value |

| Oral Bioavailability (F%) | 51% |

Table 2: Pharmacokinetic Parameters of this compound Derivative (Compound 32) in Sprague-Dawley Rats

| Parameter | Value |

| Half-life (t½) | > 24 hours |

Cdk4/6 Signaling Pathway

The diagram below illustrates the canonical Cdk4/6 signaling pathway, a critical regulator of the G1-S phase transition in the cell cycle. Understanding this pathway is essential for contextualizing the mechanism of action of Cdk4/6 inhibitors like this compound.

Experimental Protocols

The following sections describe standardized methodologies for conducting the key experiments required to determine the oral bioavailability and pharmacokinetic parameters of a small molecule inhibitor like this compound.

In Vivo Oral Bioavailability Study in Rats

This protocol outlines a typical experimental workflow for assessing the oral bioavailability of a test compound in a rodent model.

Quantification of this compound in Plasma by LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate determination of drug concentrations in biological matrices.

Sample Preparation:

-

Protein Precipitation: To a 50 µL aliquot of plasma, add 200 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard.

-

Vortex and Centrifuge: Vortex the mixture for 1-2 minutes, followed by centrifugation at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is commonly employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for this class of compounds.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.

-

Data Analysis:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

The concentration of the analyte in the quality control and unknown samples is determined by interpolation from the linear regression of the calibration curve.

Conclusion

This compound is a promising novel inhibitor of the Cdk4/6 pathway. The available pharmacokinetic data for its optimized derivative suggests favorable oral bioavailability and a long half-life, characteristics that are desirable for a clinical candidate. The experimental protocols detailed in this guide provide a framework for the further preclinical development and characterization of this compound and other similar small molecule inhibitors. A thorough understanding of both the pharmacokinetic properties and the underlying biological pathways is paramount for the successful translation of such compounds from the laboratory to the clinic.

The Role of Cdk4/6 Inhibitors in Halting Cell Proliferation: A Technical Guide

Introduction

Cyclin-dependent kinases 4 and 6 (Cdk4 and Cdk6) are pivotal regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. This has led to the development of a class of targeted therapies known as Cdk4/6 inhibitors, which have shown significant promise in the treatment of certain malignancies, particularly hormone receptor-positive (HR+) breast cancer. This technical guide provides an in-depth overview of the mechanism of action of Cdk4/6 inhibitors in preventing cell proliferation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

While this guide focuses on the general class of Cdk4/6 inhibitors, it is important to note that a search for the specific compound "Cdk4/6-IN-9" did not yield any publicly available information. Therefore, the data and examples provided herein are based on well-characterized and clinically approved Cdk4/6 inhibitors such as Palbociclib, Ribociclib, and Abemaciclib.

Core Mechanism of Action: The Cdk4/6-Rb-E2F Pathway

The primary mechanism by which Cdk4/6 inhibitors exert their anti-proliferative effects is through the inhibition of the Retinoblastoma (Rb) protein phosphorylation.[1][2][3] In a normal cell cycle, the progression from the G1 (growth) phase to the S (synthesis) phase is controlled by a critical checkpoint. This transition is driven by the formation of complexes between D-type cyclins and Cdk4/6.[3] These active complexes then phosphorylate the Rb protein.[2][3]

Phosphorylation of Rb leads to its inactivation and subsequent release of the E2F family of transcription factors.[2] Once liberated, E2F transcription factors activate the expression of genes necessary for S-phase entry and DNA replication, thereby committing the cell to division.[2]

Cdk4/6 inhibitors are ATP-competitive small molecules that bind to the ATP-binding pocket of Cdk4 and Cdk6, preventing the kinase activity of the cyclin D-Cdk4/6 complex.[4] This inhibition maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F.[5][6] Consequently, the transcription of E2F target genes is repressed, leading to a cell cycle arrest in the G1 phase and the suppression of tumor cell proliferation.[5][7]

Quantitative Analysis of Cdk4/6 Inhibition

The potency of Cdk4/6 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%. These values are determined through in vitro kinase assays.

| Inhibitor | Cdk4 IC50 (nM) | Cdk6 IC50 (nM) | Reference |

| Palbociclib (PD-0332991) | 11 | 16 | [4] |

| Ribociclib (LEE011) | 10 | 39 | [8] |

| Abemaciclib (LY2835219) | 2 | 10 |

Experimental Protocols for Assessing Cdk4/6 Inhibitor Activity

The following are detailed methodologies for key experiments used to evaluate the efficacy of Cdk4/6 inhibitors in preclinical settings.

Cell Proliferation (Viability) Assay

Objective: To determine the effect of a Cdk4/6 inhibitor on the proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, a human breast cancer cell line) in 96-well plates at a density of 3,000-5,000 cells per well in complete growth medium and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the Cdk4/6 inhibitor in complete growth medium. Remove the overnight medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: After incubation, assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures ATP levels, which are indicative of metabolically active cells.

-

Add 100 µL of the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability data against the log concentration of the inhibitor and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism software).

Western Blot Analysis of Rb Phosphorylation

Objective: To directly assess the inhibition of Cdk4/6 kinase activity by measuring the phosphorylation status of its downstream target, Rb.

Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the Cdk4/6 inhibitor at various concentrations for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-Rb (e.g., Ser780, Ser807/811) and total Rb overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Densitometrically quantify the band intensities. Normalize the phospho-Rb signal to the total Rb signal to determine the relative level of Rb phosphorylation.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the Cdk4/6 inhibitor on cell cycle distribution.

Methodology:

-

Cell Treatment: Treat cells with the Cdk4/6 inhibitor at the desired concentration for 24-48 hours.

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cells with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.

-

Data Analysis: Analyze the flow cytometry data using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An effective Cdk4/6 inhibitor will cause an accumulation of cells in the G1 phase.

Conclusion

Cdk4/6 inhibitors represent a significant advancement in targeted cancer therapy. Their ability to specifically block the Cdk4/6-Rb-E2F pathway provides a potent mechanism for inducing G1 cell cycle arrest and inhibiting the proliferation of cancer cells that are dependent on this pathway. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to evaluate the efficacy of novel Cdk4/6 inhibitors and to further elucidate their complex biological roles. As our understanding of the intricacies of cell cycle regulation continues to grow, so too will the potential for developing more effective and personalized cancer treatments targeting the Cdk4/6 axis.

References

- 1. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biochemical Characterization of a CDK4/6 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the biochemical characterization of a representative Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitor, with a specific focus on its inhibitory activity against the CDK6/cyclin D1 complex. Due to the lack of publicly available data for a compound specifically named "Cdk4/6-IN-9," this document utilizes Abemaciclib, a well-characterized and clinically approved CDK4/6 inhibitor, as an exemplary compound to illustrate the principles and methodologies involved.

Quantitative Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The IC50 value represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. For the CDK6/cyclin D1 complex, the IC50 value of Abemaciclib has been determined through in vitro biochemical assays.

| Inhibitor | Target Complex | IC50 (nM) |

| Abemaciclib | CDK6/cyclin D1 | 10 |

| Abemaciclib | CDK4/cyclin D1 | 2 |

Table 1: IC50 values of Abemaciclib against CDK4/cyclin D1 and CDK6/cyclin D1 complexes.[1]

Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of the IC50 value for a CDK6/cyclin D1 inhibitor is typically performed using an in vitro kinase assay. A common method is the radiometric protein kinase assay, which measures the incorporation of a radiolabeled phosphate group from ATP onto a substrate protein.

Objective: To determine the concentration of the test compound (e.g., Abemaciclib) required to inhibit 50% of the kinase activity of the CDK6/cyclin D1 complex.

Materials:

-

Enzyme: Recombinant human CDK6/cyclin D1 complex.

-

Substrate: A suitable substrate for CDK6, such as a peptide derived from the Retinoblastoma (Rb) protein.

-

ATP: Adenosine triphosphate, including a radiolabeled version (e.g., [γ-³³P]ATP).

-

Test Compound: The inhibitor of interest (e.g., Abemaciclib) at various concentrations.

-

Assay Buffer: A buffer solution optimized for kinase activity.

-

Kinase Reaction Plates: 96-well or 384-well plates.

-

Phosphocellulose Paper or Membrane: For capturing the phosphorylated substrate.

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.

-

Reaction Setup: In each well of the reaction plate, combine the assay buffer, the CDK6/cyclin D1 enzyme, and the substrate.

-

Inhibitor Addition: Add the various concentrations of the test compound to the respective wells. Include a control well with no inhibitor (vehicle control).

-

Reaction Initiation: Initiate the kinase reaction by adding the ATP mixture (containing [γ-³³P]ATP).

-

Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Substrate Capture: Spot the reaction mixture onto phosphocellulose paper or a membrane. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³³P]ATP will be washed away.

-

Washing: Wash the phosphocellulose paper multiple times to remove any unbound radioactivity.

-

Quantification: Measure the amount of radioactivity on the phosphocellulose paper using a scintillation counter.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Visualizations

To better understand the biological context and the experimental process, the following diagrams are provided.

References

Cdk4/6-IN-9: A Selective Inhibitor Targeting the Cell Cycle Engine in Multiple Myeloma

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Cyclin-dependent kinases 4 and 6 (Cdk4 and Cdk6) are pivotal regulators of the cell cycle, forming a critical nexus for mitogenic signaling pathways that drive cellular proliferation. In numerous malignancies, including multiple myeloma, dysregulation of the Cdk4/6-Cyclin D-Retinoblastoma (Rb) protein axis is a key driver of uncontrolled cell division. Cdk4/6-IN-9, also identified as compound 10 in its discovery pipeline, is a selective inhibitor of Cdk4/6 with demonstrated potential for the treatment of multiple myeloma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, and detailed experimental protocols for its characterization.

Chemical Properties

This compound is a small molecule inhibitor with the following properties:

| Property | Value |

| Molecular Formula | C₂₂H₂₃FN₈ |

| CAS Number | 2688098-02-2 |

(The chemical structure of this compound is depicted in the accompanying diagram.)

Caption: Chemical structure of this compound.

Mechanism of Action: Targeting the G1-S Transition

This compound exerts its anti-proliferative effects by selectively inhibiting the kinase activity of Cdk4 and Cdk6. In the G1 phase of the cell cycle, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate Cdk4 and Cdk6. The active Cdk4/6-Cyclin D complex then phosphorylates the Retinoblastoma (Rb) protein. This hyperphosphorylation of Rb leads to its dissociation from the E2F family of transcription factors, which are then free to activate the transcription of genes required for the transition from the G1 to the S phase of the cell cycle, and subsequent DNA replication and cell division.

By inhibiting Cdk4 and Cdk6, this compound prevents the phosphorylation of Rb, thereby maintaining Rb in its active, hypophosphorylated state. Active Rb remains bound to E2F, repressing the transcription of S-phase genes and inducing a G1 cell cycle arrest. This ultimately halts cellular proliferation.

A Technical Guide to Screening CDK4/6 Inhibitors in Cancer Cell Lines

Introduction: The cyclin-dependent kinases 4 and 6 (CDK4/6) are pivotal regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] In complex with D-type cyclins, CDK4/6 phosphorylates the retinoblastoma tumor suppressor protein (Rb), a critical step that initiates the transition from the G1 (growth) phase to the S (DNA synthesis) phase of the cell cycle.[1][2][3] The hyperactivation of the CDK4/6-Rb pathway, often due to the overexpression of cyclin D or the loss of endogenous inhibitors like p16INK4A, leads to uncontrolled cell proliferation.[2][3] Consequently, selective CDK4/6 inhibitors have emerged as a cornerstone of therapy, particularly in hormone receptor-positive (HR+)/HER2-negative breast cancer.[2][4]

This guide provides a technical overview of the principles and methodologies for screening CDK4/6 inhibitors, such as the compound class represented by Cdk4/6-IN-9, against cancer cell lines. It details the underlying signaling pathway, experimental workflows, and key quantitative assays for evaluating compound efficacy.

Core Mechanism of Action: The CDK4/6-Rb Pathway

The primary mechanism of action for CDK4/6 inhibitors is the induction of G1 cell cycle arrest.[5][6] In normal cell cycle progression, mitogenic signals lead to the expression of cyclin D, which binds to and activates CDK4/6.[1][7] This complex then phosphorylates Rb, causing it to release the E2F transcription factor.[2][7] Once liberated, E2F activates the transcription of genes necessary for DNA replication and S-phase entry, such as cyclin E.[1][2] Selective CDK4/6 inhibitors are ATP-competitive small molecules that block the kinase activity of the CDK4/6-cyclin D complex, preventing Rb phosphorylation and keeping E2F repressed, thereby halting the cell cycle in the G1 phase.[7]

References

- 1. CDK4/6 inhibitors: a brief overview and prospective research directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional determinants of cell-cycle plasticity and sensitivity to CDK4/6 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. m.youtube.com [m.youtube.com]

Methodological & Application

Application Notes and Protocols for Detecting pRb Phosphorylation using Cdk4/6-IN-9 in Western Blot

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the use of Cdk4/6-IN-9, a selective inhibitor of Cyclin-Dependent Kinase 4 and 6 (Cdk4/6), to analyze the phosphorylation status of the Retinoblastoma protein (pRb) by Western blot.

Introduction

The Retinoblastoma protein (pRb) is a critical tumor suppressor that governs the G1/S checkpoint of the cell cycle. Its activity is tightly regulated by phosphorylation mediated by Cdk4 and Cdk6 in complex with D-type cyclins.[1][2][3][4][5] In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, repressing the expression of genes required for S-phase entry.[2][3] Upon phosphorylation by Cdk4/6, pRb releases E2F, allowing for cell cycle progression.[1][2][6] Dysregulation of the Cdk4/6-pRb pathway is a common event in many cancers, making it a key target for therapeutic intervention.[4][7]

This compound is a selective inhibitor of Cdk4/6, with a reported IC50 of 905 nM for CDK6/cyclin D1.[8][9][10] By inhibiting Cdk4/6 activity, this compound is expected to decrease the phosphorylation of pRb, leading to cell cycle arrest. Western blotting is a powerful technique to qualitatively and semi-quantitatively assess the phosphorylation status of pRb in response to treatment with this compound.[11]

Data Presentation

Table 1: Properties of this compound

| Property | Value | Reference |

| Target | Cyclin-Dependent Kinase 4 and 6 (Cdk4/6) | [8][9][10] |

| IC50 | 905 nM for CDK6/cyclin D1 | [8][9][10] |

| Molecular Formula | C22H23FN8 | [9] |

| Molecular Weight | 418.47 g/mol | [9] |

| Solubility | 10 mM in DMSO | [9] |

| Primary Application | Multiple Myeloma (MM) research | [8][9] |

Signaling Pathway

The following diagram illustrates the canonical Cdk4/6-Rb signaling pathway and the mechanism of action of this compound.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general steps for treating cultured cells with this compound to assess its effect on pRb phosphorylation. The optimal cell line and treatment conditions should be determined based on the specific research question.

Materials:

-

Mammalian cell line expressing wild-type Rb (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (dissolved in DMSO to a 10 mM stock solution)[9]

-

Vehicle control (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Treatment:

-

Prepare working solutions of this compound in complete culture medium at the desired final concentrations. Based on the IC50 of 905 nM, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments.

-

Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cells and replace it with the medium containing this compound or vehicle.

-

-

Incubation: Incubate the cells for a desired period. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal treatment duration.

-

Cell Harvest:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of lysis buffer (see Western Blot protocol) containing protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Proceed immediately to the Western Blot protocol or store the lysates at -80°C.

-

Western Blot Protocol for Phospho-Rb (pRb)

This protocol provides a detailed methodology for performing a Western blot to detect total pRb and phosphorylated pRb.

Materials:

-

Cell lysates

-

BCA Protein Assay Kit

-

Laemmli sample buffer (2x)

-

SDS-PAGE gels (appropriate percentage for pRb, which is ~110 kDa)

-

SDS-PAGE running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Do not use milk for blocking when detecting phosphorylated proteins as it contains casein, a phosphoprotein that can cause high background.

-

Primary antibodies:

-

Rabbit anti-phospho-Rb (e.g., Ser780, Ser807/811)

-

Mouse or Rabbit anti-total Rb

-

-

Secondary antibodies:

-

HRP-conjugated anti-rabbit IgG

-

HRP-conjugated anti-mouse IgG

-

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add an equal volume of 2x Laemmli sample buffer to each lysate.

-

Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load equal amounts of protein (20-40 µg) per lane of the SDS-PAGE gel.

-

Include a pre-stained protein ladder to monitor the separation.

-

Run the gel at an appropriate voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Confirm the transfer efficiency by staining the membrane with Ponceau S.

-

-

Blocking:

-

Wash the membrane briefly with TBST.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibodies (anti-phospho-Rb and anti-total Rb) in 5% BSA in TBST according to the manufacturer's recommendations.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Note: It is recommended to probe for phospho-pRb on one membrane and total pRb on a separate, identically loaded membrane. Alternatively, the same membrane can be stripped and re-probed, but this may lead to signal loss.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

Secondary Antibody Incubation:

-

Dilute the appropriate HRP-conjugated secondary antibody in 5% BSA in TBST.

-

Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.

-

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.

-

Detection:

-

Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the phospho-pRb signal to the total pRb signal for each sample to determine the relative change in phosphorylation.

-

Experimental Workflow

The following diagram outlines the key steps in the experimental workflow for assessing the effect of this compound on pRb phosphorylation.

Troubleshooting

High Background:

-

Cause: Insufficient blocking or washing, or use of milk as a blocking agent.

-

Solution: Increase blocking time to 2 hours or overnight at 4°C. Increase the number and duration of washes. Ensure the use of 5% BSA in TBST for blocking and antibody dilutions.

Weak or No Signal:

-

Cause: Low protein load, inefficient transfer, inactive antibody, or low abundance of the target protein.

-

Solution: Increase the amount of protein loaded. Verify transfer efficiency with Ponceau S staining. Use a fresh dilution of the antibody and ensure it is specific for the target. Consider using an enhanced chemiluminescent (ECL) substrate for low-abundance proteins.

Multiple Bands:

-

Cause: Non-specific antibody binding, protein degradation, or post-translational modifications.

-

Solution: Optimize antibody dilution. Ensure proper sample handling and the use of protease inhibitors. Consult the antibody datasheet for expected band patterns.

Conclusion

This document provides a comprehensive guide for utilizing this compound in Western blot analysis to investigate the phosphorylation of pRb. By following these protocols and considering the provided troubleshooting tips, researchers can effectively assess the inhibitory activity of this compound on the Cdk4/6-pRb signaling axis, contributing to a better understanding of its therapeutic potential. Remember that optimization of treatment conditions and antibody concentrations is crucial for obtaining reliable and reproducible results.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. mdpi.com [mdpi.com]